2-(tert-Butoxy)biphenyl 2-(tert-Butoxy)biphenyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC18358087
InChI: InChI=1S/C16H18O/c1-16(2,3)17-15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-12H,1-3H3
SMILES:
Molecular Formula: C16H18O
Molecular Weight: 226.31 g/mol

2-(tert-Butoxy)biphenyl

CAS No.:

Cat. No.: VC18358087

Molecular Formula: C16H18O

Molecular Weight: 226.31 g/mol

* For research use only. Not for human or veterinary use.

2-(tert-Butoxy)biphenyl -

Specification

Molecular Formula C16H18O
Molecular Weight 226.31 g/mol
IUPAC Name 1-[(2-methylpropan-2-yl)oxy]-2-phenylbenzene
Standard InChI InChI=1S/C16H18O/c1-16(2,3)17-15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-12H,1-3H3
Standard InChI Key WYCWTTUWLNPMNT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC1=CC=CC=C1C2=CC=CC=C2

Introduction

Chemical Structure and Stereoelectronic Properties

Molecular Architecture

The molecular structure of 2-(tert-Butoxy)biphenyl consists of two benzene rings connected by a single bond (biphenyl backbone), with a tert-butoxy group substituting the 2-position of one ring (Figure 1). The tert-butoxy group introduces significant steric bulk due to its three methyl branches, which profoundly influences the compound’s conformational dynamics. In analogous systems, such as di-tert-butyl 2,2′-(biphenyl-2,2′-diyldioxy)diacetate, bulky tert-butyl groups force benzene rings into an antiperiplanar arrangement, twisting them by approximately 50° to minimize steric clashes . For 2-(tert-Butoxy)biphenyl, similar torsional strain likely prevents coplanarity between the two rings, reducing π-π stacking interactions and altering electronic properties .

Table 1: Structural Comparison of tert-Butyl-Substituted Biphenyls

CompoundSubstituentDihedral Angle (°)Key Feature
2-(tert-Butoxy)biphenyl-OC(CH₃)₃ at C2~50 (estimated)Steric hindrance from tert-butoxy
2-tert-Butyl-1,1'-biphenyl-C(CH₃)₃ at C249.6 No oxygen spacer
Di-tert-butyl 2,2′-diyldioxybiphenyl-OCOCH₂C(CH₃)₃ at C2, C2′50.96 Dual ester-functionalized

Electronic Effects

Synthesis and Reaction Pathways

Grignard-Based Approaches

A common synthetic route for tert-butyl-substituted biphenyls involves Grignard reagents. For example, 2-(Di-tert-butylphosphino)biphenyl is synthesized via a two-step process:

  • Grignard Formation: 2-Bromobiphenyl reacts with magnesium in tetrahydrofuran (THF) under reflux to generate the Grignard intermediate .

  • Nucleophilic Substitution: The Grignard reagent reacts with di-tert-butylchlorophosphine in the presence of tetrakis(triphenylphosphine)palladium(0), yielding the target compound in 95.7% yield .

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, are effective for constructing biphenyl systems. For tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate, a bromomethyl group is introduced via nucleophilic substitution, followed by carboxylation . Applying similar logic, 2-(tert-Butoxy)biphenyl might be synthesized by coupling a tert-butoxy-substituted aryl boronic acid with a bromobenzene derivative.

Table 2: Synthetic Methods for Related Biphenyl Derivatives

CompoundMethodCatalystYieldReference
2-(Di-tert-butylphosphino)biphenylGrignard + Pd catalysisPd(PPh₃)₄95.7%
Di-tert-butyl 2,2′-diyldioxybiphenylAlkylation with K₂CO₃None80%
tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylateBromination + esterification

Physical and Thermodynamic Properties

Phase Behavior

While direct data for 2-(tert-Butoxy)biphenyl are unavailable, its tert-butyl analog, 2-tert-butyl-1,1'-biphenyl, exhibits a melting point of 306 K (32.85°C) . The tert-butoxy group’s oxygen atom likely increases polarity, potentially raising the melting point compared to non-oxygenated analogs. For tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate, the melting point is 108–110°C, illustrating how functional groups influence phase transitions .

Solubility and Stability

tert-Butyl-substituted biphenyls generally exhibit good solubility in organic solvents like THF, chloroform, and ethyl acetate due to their hydrophobic tert-butyl groups . 2-(tert-Butoxy)biphenyl is expected to follow this trend, with enhanced solubility compared to unsubstituted biphenyl. Stability under inert atmospheres is typical, though the tert-butoxy group may render the compound susceptible to acid-catalyzed cleavage.

Applications in Coordination Chemistry and Catalysis

Ligand Design

Phosphine ligands like 2-(Di-tert-butylphosphino)biphenyl leverage steric bulk to modulate metal center reactivity . Although 2-(tert-Butoxy)biphenyl lacks a phosphorus donor, its oxygen atom could coordinate to metals in a monodentate fashion. In di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine, the biphenyl backbone and tert-butyl groups create a rigid coordination environment, improving catalytic selectivity. By analogy, 2-(tert-Butoxy)biphenyl might stabilize metal complexes in oxidation or coupling reactions.

Steric Effects in Reaction Media

The tert-butoxy group’s steric bulk can shield reactive sites, as seen in di-tert-butyl 2,2′-diyldioxybiphenyl, where tert-butyl groups prevent π-π interactions . In catalytic applications, this shielding could reduce undesired side reactions, enhancing yields in sterically demanding transformations.

Comparative Analysis with Structural Analogs

2-tert-Butyl-1,1'-biphenyl vs. 2-(tert-Butoxy)biphenyl

  • Electronically: The tert-butoxy group donates more electron density via resonance than the tert-butyl group.

  • Sterically: Both substituents impose similar steric demands, but the oxygen spacer in the tert-butoxy group adds slight flexibility.

  • Applications: The tert-butyl variant is studied for its phase behavior , while the tert-butoxy derivative’s applications remain unexplored.

Di-tert-butyl 2,2′-diyldioxybiphenyl

This compound’s twisted biphenyl core and ester functionalities highlight how tert-butoxy groups can be deployed to engineer specific conformational states . Such designs could inspire the use of 2-(tert-Butoxy)biphenyl in supramolecular chemistry.

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